molecular formula C14H20N2O2 B564633 Pindolol-d7 CAS No. 1185031-19-9

Pindolol-d7

Cat. No.: B564633
CAS No.: 1185031-19-9
M. Wt: 255.369
InChI Key: JZQKKSLKJUAGIC-SVMCCORHSA-N
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Description

Pindolol-d7 (CAS: 1185031-19-9) is a deuterium-labeled isotopologue of Pindolol, a nonselective β-adrenergic receptor blocker with intrinsic sympathomimetic activity (partial agonist activity) and antagonistic effects at the 5-HT1A receptor (Ki = 33 nM) . The deuterium substitution at seven hydrogen positions enhances its metabolic stability, making it a critical tool in pharmacokinetic studies, quantitative mass spectrometry, and drug metabolism research . This compound retains the pharmacological profile of its parent compound, including:

  • Nonselective β-blockade: Inhibits both β1- and β2-adrenergic receptors.
  • Partial β-agonist activity: Unlike pure antagonists, it exhibits mild intrinsic activation of β-receptors.
  • 5-HT1A receptor interaction: Acts as a weak partial antagonist, distinguishing it from other β-blockers .

This compound is commercially available in methanol solutions (e.g., 1–25 mg vials) with >98% isotopic purity, primarily for research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pindolol-d7 involves the incorporation of deuterium atoms into the pindolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. This process typically requires a catalyst like palladium on carbon and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Pindolol-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Cardiovascular Disorders
Pindolol-d7 retains the therapeutic benefits of pindolol in managing hypertension and angina pectoris. Studies have demonstrated its efficacy in reducing blood pressure and myocardial oxygen demand, which is crucial for patients with coronary artery disease. A randomized double-blind study indicated that pindolol significantly reduced myocardial oxygen demand during exercise, although the subjective improvement in ischemia was not statistically significant . The use of deuterated forms like this compound can help clarify the drug's metabolic pathways and interactions within the body.

2. Behavioral Disorders
Pindolol has been investigated for its effects on behavioral disturbances associated with neurological conditions. In a double-blind placebo-controlled study involving patients with impulsive behaviors due to brain injury, pindolol treatment showed significant therapeutic benefits without sedation or limiting side effects . The application of this compound in similar studies could provide insights into its pharmacodynamics and safety profile.

3. Hypertension Management
Numerous clinical trials have confirmed the antihypertensive effects of pindolol across diverse populations. This compound can be utilized to investigate long-term blood pressure control and its relationship with systemic vascular resistance . In studies where pindolol was compared with other beta-blockers, it demonstrated comparable efficacy but with a unique profile regarding heart rate modulation .

Research Methodologies

The application of this compound in research often involves advanced analytical techniques to track its pharmacokinetics and dynamics:

  • Mass Spectrometry : The use of deuterated compounds like this compound facilitates precise quantification in biological matrices through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Clinical Trials : Ongoing clinical trials utilize this compound to assess its efficacy and safety compared to non-deuterated forms, providing valuable data on drug metabolism and patient outcomes.

Case Studies

Several case studies highlight the application of pindolol and its derivatives:

Study FocusFindings
Angina PectorisPindolol reduced myocardial oxygen demand significantly during exercise tests .
Behavioral DisturbancesSignificant improvement in impulsive behaviors without sedation effects compared to placebo .
Long-term Hypertension ManagementSustained blood pressure control observed over 16 months with minimal side effects .

Mechanism of Action

Pindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparison with Similar Compounds

Deuterated β-blockers share structural and functional similarities but differ in receptor selectivity, pharmacokinetics, and clinical applications. Below is a comparative analysis of Pindolol-d7 and its analogs:

Structural and Functional Similarities

All compounds listed below are deuterium-labeled β-blockers used as internal standards or probes in analytical and pharmacological studies. Their parent drugs are competitive inhibitors of catecholamine binding to β-adrenergic receptors .

Key Differences

Table 1: Comparative Analysis of Deuterated β-Blockers

Compound Name CAS Number Parent Drug Selectivity Key Pharmacological Features Receptor Affinity (Ki/Kd) Applications References
This compound 1185031-19-9 Nonselective β-blocker Partial β-agonist; 5-HT1A antagonist 33 nM (5-HT1A) Metabolic studies, psychiatric research
Metoprolol-d7 hydrochloride 1219798-61-4 β1-selective No intrinsic sympathomimetic activity N/A Cardiovascular research
Propranolol-d7 344298-99-3 Nonselective β-blocker Lipophilic; no partial agonist activity N/A Anxiety, migraine prophylaxis
Betaxolol-d5 1189957-99-0 β1-selective Ophthalmic use; lower systemic effects N/A Glaucoma treatment
Nebivolol-d4 1219407-55-2 β1-selective NO-mediated vasodilation; β3 agonism N/A Hypertension, heart failure
Oxprenolol-d7 hydrochloride 1189649-47-5 Nonselective β-blocker Partial β-agonist; higher membrane-stabilizing effects 7.10 nM (β-adrenergic) Angina, arrhythmia studies

Pharmacological and Clinical Distinctions

Receptor Selectivity: this compound and Oxprenolol-d7 are nonselective, whereas Metoprolol-d7, Betaxolol-d5, and Nebivolol-d4 are β1-selective . Nebivolol-d4 uniquely activates β3 receptors, promoting vasodilation via nitric oxide (NO) .

Partial Agonist Activity: this compound and Oxprenolol-d7 exhibit intrinsic sympathomimetic activity, reducing risks of bradycardia compared to pure antagonists like Propranolol-d7 .

5-HT1A Receptor Interaction :

  • Only this compound demonstrates 5-HT1A antagonism , making it relevant in studies of serotonin signaling and depression .

Clinical Applications: Betaxolol-d5 is primarily used in ophthalmic formulations for glaucoma, while Nebivolol-d4 is employed in cardiovascular diseases due to its NO-enhancing effects .

Research Implications

The deuterated analogs enable precise quantification of parent drugs in biological matrices. This compound’s dual β-adrenergic and 5-HT1A activity makes it uniquely valuable in neuropharmacology, particularly for studying serotonin–adrenergic interactions in mood disorders . In contrast, Oxprenolol-d7’s higher β-receptor affinity (Ki = 7.10 nM) underscores its utility in cardiac electrophysiology studies .

Biological Activity

Pindolol-d7 is a deuterated derivative of pindolol, a nonselective beta-blocker that exhibits partial agonist activity at beta-adrenergic receptors. This modification enhances its utility in pharmacokinetic studies and metabolic research, allowing for more precise tracking of the compound in biological systems. The unique isotopic labeling of this compound provides significant advantages in understanding the drug's behavior in various biological contexts.

  • Molecular Formula : C15H18D7N3O2
  • Molecular Weight : Approximately 255.36 g/mol
  • Structure : this compound retains the core structure of pindolol, with hydrogen atoms replaced by deuterium isotopes.

This compound functions through two primary mechanisms:

  • Beta-Adrenergic Receptor Blockade : It inhibits the action of catecholamines on beta receptors, leading to decreased heart rate and myocardial contractility.
  • Partial Agonism at 5-HT1A Receptors : this compound also acts as a weak partial antagonist at serotonin receptors, which may contribute to its anxiolytic effects.

Pharmacokinetics

This compound is primarily utilized for pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs. By comparing the pharmacokinetic profiles of Pindolol and this compound, researchers can gain insights into how food intake and other factors influence drug metabolism. A notable study highlighted how food affects the absorption rates of Pindolol when administered with this compound as a tracer.

Comparative Analysis with Other Beta-Blockers

The following table summarizes key features of this compound compared to other beta-blockers:

Compound NameStructure SimilarityUnique Features
MetoprololSimilar beta-blockerSelective for beta-1 receptors
PropranololSimilar core structureNonselective beta-blocker with high lipophilicity
AtenololSimilar actionSelective for beta-1 receptors, less lipophilic
CarvedilolSimilar actionNonselective with additional antioxidant properties

This compound's dual activity as both a beta-blocker and a partial agonist at serotonin receptors enhances its value in studying complex interactions within biological systems without confounding variables introduced by non-deuterated compounds .

Case Studies and Research Findings

Research involving this compound has provided valuable insights into its biological activities. For example:

  • Pharmacokinetic Studies : A study published in the Journal of Pharmaceutical Sciences utilized this compound to investigate how food impacts the absorption of Pindolol. The findings indicated significant variability in drug absorption based on dietary factors, emphasizing the importance of understanding pharmacokinetics in clinical settings.
  • Drug Interaction Studies : Research has shown that this compound can be effectively used to study interactions with other drugs, such as metoprolol and propranolol. These studies often employ advanced analytical techniques like mass spectrometry to quantify drug levels and assess their pharmacological effects in various biological matrices .

Q & A

Basic Research Questions

Q. How is Pindolol-d7 synthesized and characterized in pharmacological studies?

this compound, a deuterated analog of Pindolol, is synthesized via isotopic labeling to replace hydrogen atoms with deuterium at specific positions. Characterization involves nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity (>98%) and structural integrity . Researchers must validate the compound’s stability under experimental conditions (e.g., pH, temperature) to ensure reproducibility in receptor binding assays .

Q. What methodological considerations are critical for studying this compound’s dual β-adrenergic and 5-HT1A receptor interactions?

Experimental designs should include competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177 for β-adrenergic receptors and [³H]-8-OH-DPAT for 5-HT1A receptors). Dose-response curves must account for this compound’s partial agonist activity at β-receptors (Ki = 33 nM) and antagonist effects at 5-HT1A receptors . Researchers should control for batch-to-batch variability in deuterated compounds by cross-validating results with non-deuterated Pindolol .

Q. How do researchers assess the pharmacokinetic properties of this compound in preclinical models?

Studies utilize high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) to quantify plasma and tissue concentrations. Key parameters include absorption rate, half-life, and metabolic stability, with deuterium’s isotope effect potentially altering cytochrome P450-mediated clearance compared to non-deuterated analogs .

Advanced Research Questions

Q. What experimental frameworks are optimal for investigating this compound’s in vivo efficacy in cardiovascular and neurological models?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population : Hypertensive rodent models with comorbid anxiety-like behaviors.
  • Intervention : Chronic this compound administration (dose range: 1–10 mg/kg).
  • Comparison : Non-deuterated Pindolol and selective β-blockers (e.g., Propranolol).
  • Outcome : Blood pressure reduction and 5-HT1A receptor occupancy via PET imaging.
  • Time : 4–8 weeks .

Q. How can researchers resolve contradictions in this compound’s reported β-adrenergic partial agonism across studies?

Contradictions may arise from differences in tissue-specific receptor subtypes (e.g., β1 vs. β2) or assay conditions (e.g., cAMP accumulation vs. ligand binding). Address this by:

  • Replicating experiments across multiple cell lines (e.g., CHO cells expressing human β1/β2 receptors).
  • Using pathway-specific inhibitors (e.g., Gαs vs. Gαi proteins) to dissect signaling mechanisms .
  • Reporting negative data transparently to avoid publication bias .

Q. What statistical approaches are recommended for comparative studies between this compound and other deuterated β-blockers (e.g., Oxprenolol-d7)?

Employ multivariate analysis (ANOVA with post-hoc Tukey tests) to compare receptor binding affinities, metabolic stability, and in vivo efficacy. Include effect size calculations to determine clinical relevance, particularly for partial agonist effects .

Q. How should researchers design longitudinal studies to evaluate this compound’s stability and degradation under varying storage conditions?

Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Compare deuterated vs. non-deuterated compounds to quantify isotope effects on hydrolysis or oxidation. Document lot-specific degradation profiles to inform storage protocols .

Q. What methodologies are effective for studying this compound’s synergistic interactions with antidepressants (e.g., SSRIs)?

Combine microdialysis (to measure serotonin levels in rodent brains) with behavioral assays (e.g., forced swim test). Use isobolographic analysis to distinguish additive vs. synergistic effects, ensuring dose ranges reflect human-equivalent pharmacokinetics .

Q. How can isotope tracing elucidate this compound’s metabolic pathways in hepatocyte models?

Incubate this compound with primary human hepatocytes and analyze metabolites via LC-HRMS. Compare deuterium retention at specific positions (e.g., aromatic vs. aliphatic) to identify metabolic soft spots. Cross-reference with CYP450 inhibition assays to predict drug-drug interactions .

Q. What ethical and methodological safeguards are essential for human trials involving this compound?

  • Ethics : Obtain IRB approval, informed consent, and anonymize participant data .
  • Methodology : Use double-blind, placebo-controlled designs with stratified randomization. Predefine exclusion criteria (e.g., CYP2D6 poor metabolizers) to minimize confounding .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKKSLKJUAGIC-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676113
Record name 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185031-19-9
Record name 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A gelled pindolol HCl/permeation enhancer reservoir ointment is prepared by mixing adequate quantities of a 1/1 volume ratio of isopropyl alcohol/methyl laurate with pindolol HCl and Klucel® gelling agent (FMC) to provide a 50 mg/ml pindolol suspension containing 5% by weight Klucel® gelling agent.
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isopropyl alcohol methyl laurate
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Synthesis routes and methods II

Procedure details

A pindolol-enhancer gel formulation is prepared by mixing adequate quantities of pindolol HCl and Klucel HF® with a mixture consisting of 50%/39%/10%/1% (volume percent) ethanol/water/glycerine/glycerol monooleate to provide a gel with a final pindolol concentration of 65 mg/cc and Klucel level of 1.5% (wt/wt).
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